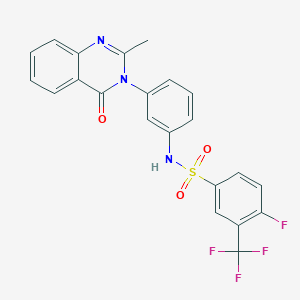

![molecular formula C22H24N4O2 B2885385 2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide CAS No. 932475-80-4](/img/structure/B2885385.png)

2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

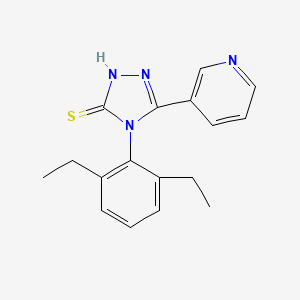

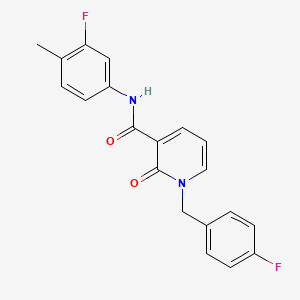

The compound “2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide” is also known as DiPOA . It’s a novel, systemically available, and peripherally restricted mu opioid agonist . It has been found to have antihyperalgesic activity .

Chemical Reactions Analysis

In a radioligand binding assay, DiPOA inhibited [3H]-diprenorphine binding to recombinant human mu receptors . The rank order of affinity for DiPOA binding to recombinant human opioid receptors was mu > kappa ≈ ORL-1 >> delta .科学的研究の応用

Bradykinin B2 Receptor Antagonism

2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide demonstrates promising applications as a bradykinin B2 receptor antagonist. This application is illustrated in a study where a similar compound, NPC 18521, exhibited significant inhibition of rat paw oedema induced by bradykinin and carrageenan, suggesting potent antioedematogenic and antinociceptive properties (de Campos et al., 1996).

ORL1 (Orphanin FQ/Nociceptin) Receptor Agonism

Compounds with a structure similar to 2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide have been found to be high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor, acting as full agonists in biochemical assays. This suggests potential applications in modulating nociceptive responses (Röver et al., 2000).

Antibacterial Properties

Research on similar compounds, such as oxazolidinones with 1,2,3-triazole structures, has revealed potential antibacterial applications. These compounds are effective against monoamine oxidase A (MAO-A) and have shown promise in developing oxazolidinones with an improved safety profile, indicating possible applications in treating bacterial infections (Reck et al., 2005).

Analgesic and Anti-Inflammatory Activities

A variety of acetamides, including compounds structurally related to 2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide, have been synthesized and investigated for their analgesic and anti-inflammatory activities. These studies indicate the potential use of these compounds in pain and inflammation management (Alagarsamy et al., 2015).

Antifungal and Antibacterial Activities

Similar triazole derivatives have been synthesized and evaluated for their antifungal and antibacterial activities, demonstrating strong antifungal activity against various fungal and bacterial pathogens. This suggests potential applications in antimicrobial treatments (Turan-Zitouni et al., 2005).

Anticancer Potential

Triazaspirodecene derivatives, including those similar to 2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide, have been explored for their potential as anti-breast cancer agents and epidermal growth factor receptor inhibitors. These compounds have shown moderate antiproliferative activity against various cancer cell lines, indicating potential applications in cancer therapy (Fleita et al., 2013).

作用機序

Target of Action

The primary target of this compound, also known as DiPOA, is the mu opioid receptor . These receptors are present throughout the central and peripheral nervous systems .

Mode of Action

DiPOA acts as a highly potent agonist at the mu opioid receptor . It binds competitively to the opioid binding site of human mu receptors . The rank order of affinity for DiPOA binding to recombinant human opioid receptors is mu > kappa ≈ ORL-1 >> delta .

Biochemical Pathways

Activation of mu opioid receptors leads to a cascade of biochemical events. These include inhibition of adenylate cyclase, decreased cAMP production, and subsequent reduction in neuronal excitability. This results in the potent antihyperalgesic effects observed with DiPOA .

Pharmacokinetics

DiPOA exhibits favorable pharmacokinetic properties. High and sustained plasma levels are achieved following intraperitoneal administration . Its penetration into the central nervous system is limited, making it a peripherally restricted mu opioid agonist . This property is beneficial in minimizing central side effects often associated with opioid agonists.

Result of Action

The activation of peripheral mu receptors by DiPOA produces potent antihyperalgesic effects in both animals and humans . This is likely due to the inhibition of pain signal transmission at the level of the primary afferent neuron.

Action Environment

The action, efficacy, and stability of DiPOA can be influenced by various environmental factors. For instance, peripheral inflammation can cause an increase in mu receptor levels on peripheral terminals of primary afferent neurons . This could potentially enhance the antihyperalgesic effects of DiPOA.

将来の方向性

特性

IUPAC Name |

N-(2-methylphenyl)-2-(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c1-16-7-5-6-10-18(16)23-19(27)15-26-13-11-22(12-14-26)24-20(21(28)25-22)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3,(H,23,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSUSILGKSZKFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2885304.png)

![4-(4-hydroxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2885306.png)

![Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride](/img/structure/B2885310.png)

![1-({1-[(2E)-3-phenylprop-2-enoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2885315.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2885319.png)

![N-(2,4-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2885322.png)

![Ethyl 5-[(5-chloro-2-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2885323.png)

![6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid](/img/structure/B2885324.png)